6-Ureidohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

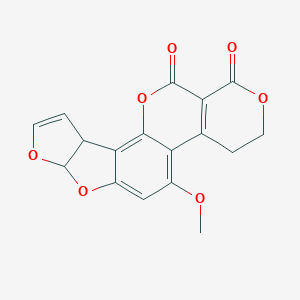

6-Ureidohexanoic acid, also known as 6-UH, is an organic compound that belongs to the family of carboxylic acids. It is a colorless, odorless, and water-soluble compound that has a molecular formula of C6H12O3. 6-UH has a wide range of applications in the field of scientific research and lab experiments. It has been used in various studies to investigate its biochemical and physiological effects on cells and tissues, as well as its mechanism of action and its advantages and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Production of 6-oxohexanoic acid

6-Ureidohexanoic acid can be used in the production of 6-oxohexanoic acid. An enzymatic method has been developed for this purpose, using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-oxohexanoic acid is produced from 6-aminohexanoic acid with a 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .

Synthesis of functionalized Poly(ε-caprolactone) (PCL)

6-Oxohexanoic acid, which can be produced from 6-Ureidohexanoic acid, is a promising candidate as a raw material for the synthesis of functionalized PCLs with tunable properties . These substituted PCLs exhibit tunable crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties .

Production of Biobased 6-hydroxyhexanoic acid, Adipic acid and ε-caprolactone

A green route for the production of 6-carbon polymer building blocks 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, has been reported . Gluconobacter oxydans oxidized 1,6-hexanediol completely to adipic acid, and selectively at pH 6–7 to 6-hydroxyhexanoic acid, which was converted to ε-caprolactone by catalytic cyclization .

Versatile Chemical Compound

6-Ureidohexanoic acid is a versatile chemical compound used in various scientific research applications. It offers a wide range of possibilities due to its complex nature and diverse properties.

Mecanismo De Acción

Target of Action

6-Ureidohexanoic acid is a potent and selective inhibitor for the tumor-relevant carbonic anhydrases IX and XII . Carbonic anhydrases are metalloenzymes that maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton . They are involved in various physiological and pathological processes, including tumorigenesis .

Mode of Action

It is known to inhibit the activity of carbonic anhydrases ix and xii . These enzymes are overexpressed in many types of tumors and contribute to tumor growth and survival . By inhibiting these enzymes, 6-Ureidohexanoic acid may interfere with tumor growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 6-Ureidohexanoic acid are likely related to its inhibition of carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining pH homeostasis and are involved in various biochemical pathways . .

Result of Action

The molecular and cellular effects of 6-Ureidohexanoic acid’s action are likely related to its inhibition of carbonic anhydrases IX and XII. By inhibiting these enzymes, 6-Ureidohexanoic acid may interfere with tumor growth and proliferation . .

Propiedades

IUPAC Name |

6-(carbamoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWWHFSEXYHKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332723 |

Source

|

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ureidohexanoic acid | |

CAS RN |

1468-42-4 |

Source

|

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)